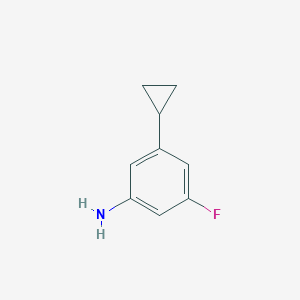
3-Cyclopropyl-5-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-5-fluoroaniline is a chemical compound with the molecular formula C9H10FN and a molecular weight of 151.18 . It is also known by its IUPAC name, 3-cyclopropyl-5-fluoroaniline .
Molecular Structure Analysis
The InChI code for 3-Cyclopropyl-5-fluoroaniline is1S/C9H10FN/c10-8-3-7 (6-1-2-6)4-9 (11)5-8/h3-6H,1-2,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Applications De Recherche Scientifique
Applications in Environmental Science
Photocatalytic Degradation in Water Treatment 3-Cyclopropyl-5-fluoroaniline and its derivatives are studied for their photocatalytic degradation properties. For instance, 5-fluorouracil, a commonly used cytostatic drug, has been examined for photocatalytic oxidation to mitigate its environmental impact. Studies show that specific catalysts like Degussa P25 can significantly enhance the efficiency of photocatalytic degradation of such compounds in water, making it a viable method for removing cytostatic drugs from aqueous environments (Lin & Lin, 2014).
Applications in Chemistry and Material Science
Fluorophore Orientation in Biochemical Studies Cyanine fluorophores, which can include derivatives of 3-Cyclopropyl-5-fluoroaniline, are crucial in single-molecule FRET experiments with nucleic acids. Investigations into the orientation of these fluorophores when attached to DNA have provided insights into their behavior and potential applications in biochemical and structural studies (Ouellet et al., 2011).
Molecular Structure and Conformation Studies The molecular structure and conformation of cyclopropyl compounds, a category to which 3-Cyclopropyl-5-fluoroaniline belongs, have been subject to theoretical analysis. Understanding the energy, geometry, and electron density distribution of these compounds provides valuable insights into their chemical properties and reactivity, crucial for various applications in organic synthesis and drug development (Cremer & Kraka, 1985).
Applications in Medical and Pharmaceutical Research
Biomolecular Interaction Studies Fluorophores derived from 3-Cyclopropyl-5-fluoroaniline are employed in biomolecular interaction studies. For example, the fluorescent amino acid dansylalanine has been biosynthetically incorporated into proteins, allowing researchers to monitor protein structure and interactions. This application is pivotal in understanding protein dynamics and in the development of new therapeutic agents (Summerer et al., 2006).
Chemotherapeutic Agent Enhancement Derivatives of 3-Cyclopropyl-5-fluoroaniline, like 5-fluorouracil, have been complexed with cyclodextrins to improve their bioavailability and solubility, enhancing their therapeutic efficacy in cancer treatment. This method of drug delivery optimization is crucial in pharmaceutical sciences, aiming to maximize the therapeutic potential of chemotherapeutic agents (Di Donato et al., 2016).
Safety and Hazards
3-Cyclopropyl-5-fluoroaniline is classified as a combustible liquid. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-cyclopropyl-5-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORIRFIXSVZXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-fluoroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


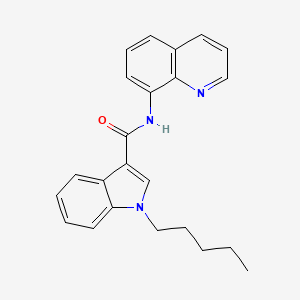
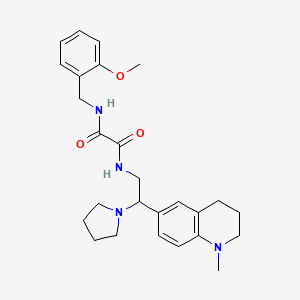
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2644663.png)

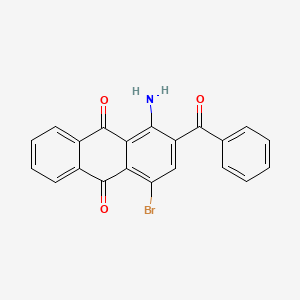
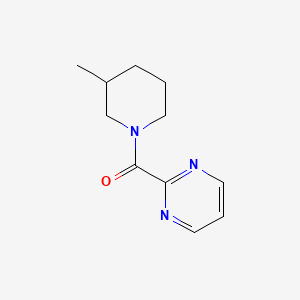
![N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2644668.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2644669.png)
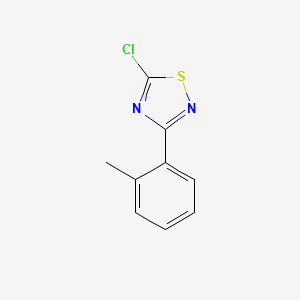
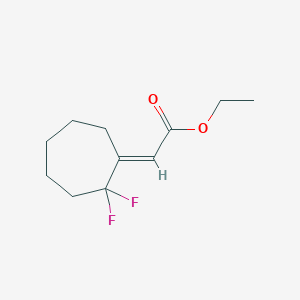
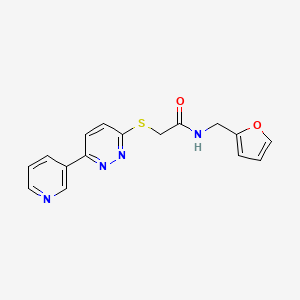
![N-benzyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2644678.png)
